molecular formula C13H23NO6S B13104191 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenolsulfate

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenolsulfate

Cat. No.: B13104191
M. Wt: 321.39 g/mol
InChI Key: MGFIPHVUXIWDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate, also known as salbutamol sulfate, is a selective β2-adrenergic agonist. It is primarily used as a bronchodilator to manage conditions such as asthma and chronic obstructive pulmonary disease (COPD). This compound works by stimulating β2-adrenergic receptors in the lungs, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate involves several steps. One common method starts with 4-hydroxyacetophenone, which undergoes chloromethylation to form 4-hydroxy-3-chloromethylacetophenone. This intermediate is then reacted with tert-butylamine to yield 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-methylphenol. Finally, the compound is converted to its sulfate salt form .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch processes. The synthesis involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. Supercritical fluid chromatography is sometimes used for the preparative separation of enantiomers to achieve high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

The compound exerts its effects by binding to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylate cyclase, which increases the levels of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates target proteins, resulting in the relaxation of bronchial smooth muscle and bronchodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate is unique due to its high selectivity for β2-adrenergic receptors, leading to fewer side effects compared to non-selective adrenergic agonists. Its sulfate salt form also enhances its solubility and stability, making it suitable for inhalation therapy .

Properties

Molecular Formula

C13H23NO6S

Molecular Weight

321.39 g/mol

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol;sulfuric acid

InChI

InChI=1S/C13H21NO2.H2O4S/c1-9-7-10(5-6-11(9)15)12(16)8-14-13(2,3)4;1-5(2,3)4/h5-7,12,14-16H,8H2,1-4H3;(H2,1,2,3,4)

InChI Key

MGFIPHVUXIWDDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O.OS(=O)(=O)O

Origin of Product

United States

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